molecular formula C25H23N3O B11479022 2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide

2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide

Cat. No.: B11479022
M. Wt: 381.5 g/mol
InChI Key: ZKRHPOBCSVWQKT-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is a complex organic compound that features a quinoline moiety and a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide typically involves multi-step organic reactions. One common method includes the reaction of quinoline-8-carboxylic acid with dibenzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and π-π stacking interactions. The quinoline moiety can intercalate with DNA, while the dibenzylamino group may enhance binding affinity to proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is unique due to the presence of both the dibenzylamino and quinoline groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

2-(dibenzylamino)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C25H23N3O/c29-24(27-23-15-7-13-22-14-8-16-26-25(22)23)19-28(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2,(H,27,29)

InChI Key

ZKRHPOBCSVWQKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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